molecular formula C16H12FN3O2S B2859705 N-(4-fluorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872723-76-7

N-(4-fluorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2859705
CAS No.: 872723-76-7
M. Wt: 329.35
InChI Key: SVMWBVWTVZVKIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide ( 872703-97-4) is a synthetic heterocyclic compound with a molecular formula of C17H14FN3O2S and a molecular weight of 343.37 g/mol . This acetamide derivative features a pyridazine core linked to a furan ring and a 4-fluorophenyl group via a sulfanylacetamide bridge, a structural motif common in compounds investigated for their potential biological activities . Heterocyclic compounds containing nitrogen and sulfur, such as thiazole, pyridine, and furan derivatives, are of significant interest in medicinal chemistry due to their broad spectrum of physiological activities and are extensively studied for various applications, including antiviral research . The compound is characterized by a predicted density of 1.37±0.1 g/cm3 and a pKa of 13.63±0.46 . It is offered with a purity of 90% or higher and is available for research purposes in various quantities . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S/c17-11-3-5-12(6-4-11)18-15(21)10-23-16-8-7-13(19-20-16)14-2-1-9-22-14/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMWBVWTVZVKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H14FN3OSC_{17}H_{14}FN_3OS with a molecular weight of 341.37 g/mol. The synthesis typically involves several steps:

  • Formation of the Pyridazine Ring : Synthesized via the reaction of hydrazine with suitable dicarbonyl compounds.
  • Introduction of the Furan Group : Achieved through cyclization reactions involving furan derivatives.
  • Sulfanylation : The sulfanyl group is introduced via nucleophilic substitution reactions.
  • Acetamide Formation : The final compound is formed by acetamide coupling under specific conditions.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent activity:

  • Staphylococcus aureus : MIC 15.625–62.5 μM
  • Enterococcus faecalis : MIC 62.5–125 μM

These findings suggest that the compound could serve as a potential candidate for treating infections caused by resistant bacterial strains .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against various fungal pathogens, including Candida species. The efficacy is attributed to its ability to disrupt fungal cell wall integrity and inhibit growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways.
  • Receptor Modulation : Interaction with specific cellular receptors can modulate signaling pathways, influencing cellular responses.
  • Biofilm Disruption : It has been shown to inhibit biofilm formation in bacteria such as MRSA, enhancing its therapeutic potential against chronic infections .

Research Findings and Case Studies

A comprehensive review of literature reveals various studies focusing on the biological activities of related compounds, emphasizing structure-activity relationships (SAR):

  • Study on Fluorinated Compounds : Research indicates that fluorine substitution enhances antimicrobial properties significantly compared to non-fluorinated analogs .
CompoundActivityMIC (μM)
This compoundAntibacterial15.625–125
Related Fluorinated CompoundAntifungal31.2–62.5

Comparison with Similar Compounds

Key Observations :

  • Functional Group Synergy : The sulfanyl (-S-) linkage is conserved across all compounds, suggesting its role in modulating flexibility and electronic properties.

Physical and Electronic Properties

  • Solubility: The 4-fluorophenyl group enhances lipophilicity compared to hydrophilic diaminopyrimidine derivatives .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) during amide coupling reduce side reactions.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalysts : Use of Pd-based catalysts for cross-coupling steps improves efficiency .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity post-synthesis .

How can advanced spectroscopic and crystallographic techniques elucidate the structural conformation of this compound?

Advanced Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies proton environments (e.g., furan protons at δ 6.3–7.2 ppm; fluorophenyl protons at δ 7.1–7.4 ppm).
    • ¹³C NMR : Confirms carbonyl (C=O) at ~170 ppm and pyridazine carbons at 120–150 ppm .
  • X-ray Crystallography :
    • SHELX software (e.g., SHELXL-2018) refines bond lengths (e.g., C–S bond: ~1.78 Å) and dihedral angles between aromatic rings (e.g., 42–67°), critical for understanding molecular rigidity .
    • Intramolecular hydrogen bonds (N–H⋯N) stabilize folded conformations .

What are the key chemical reactivities and stability profiles of this compound under varying pH and temperature conditions?

Basic Research Question

  • Reactivity :
    • Electrophilic Substitution : The fluorophenyl group directs electrophiles to meta positions.
    • Nucleophilic Attack : The sulfanyl (–S–) group is susceptible to oxidation, forming sulfoxides or sulfones under oxidative conditions (e.g., H₂O₂) .
  • Stability :
    • pH Sensitivity : Stable in neutral to mildly acidic conditions (pH 4–7); degrades in strong bases (pH >10) via hydrolysis of the acetamide group.
    • Thermal Stability : Decomposes above 200°C; DSC/TGA analysis shows a sharp endothermic peak at 205°C .

How does the compound interact with biological targets, and what methodologies validate its mechanism of action?

Advanced Research Question

  • Target Identification :
    • Kinase Inhibition : Similar triazole- and pyridazine-containing analogs inhibit cyclin-dependent kinases (CDKs) via ATP-binding pocket interactions .
    • Enzyme Modulation : Fluorophenyl groups enhance lipophilicity, improving membrane permeability for intracellular targets .
  • Validation Methods :
    • In Vitro Assays : Dose-response curves (IC₅₀ values) using enzyme-linked immunosorbent assays (ELISA).
    • Molecular Docking : AutoDock Vina predicts binding affinities (ΔG values) to CDK2 (PDB: 1HCL) .

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced Research Question

  • Data Discrepancy Analysis :
    • Source Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (e.g., LOX vs. BChE inhibition ).
    • Structural Analogues : Compare with N-(3,4-difluorophenyl)-2-{[6-(thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide to isolate fluorine’s role in activity .
  • Experimental Design :
    • Control Standardization : Use reference inhibitors (e.g., staurosporine for kinases).
    • Reproducibility : Triplicate assays with blinded data analysis to minimize bias .

What computational and experimental approaches predict the compound’s pharmacokinetic properties?

Advanced Research Question

  • ADMET Profiling :
    • logP Calculation : Experimental shake-flask method vs. computational tools (e.g., SwissADME: predicted logP = 2.8 ± 0.3) .
    • Metabolic Stability : Microsomal incubation (human liver microsomes) identifies CYP450-mediated oxidation sites .
  • Bioavailability :
    • Caco-2 Permeability Assays : Measure apical-to-basal transport (Papp >1 × 10⁻⁶ cm/s indicates good absorption) .

How does crystallographic data inform the compound’s reactivity and intermolecular interactions?

Advanced Research Question

  • Crystal Packing Analysis :
    • π-π Stacking: Fluorophenyl and pyridazine rings stack at 3.4–3.8 Å distances, influencing solid-state stability .
    • Hydrogen Bond Networks: N–H⋯O interactions (2.1–2.3 Å) between acetamide and solvent molecules enhance solubility .
  • Reactivity Insights :
    • Planar conformations (from X-ray data) favor electrophilic attack on the pyridazine ring .

What strategies mitigate synthetic byproducts during large-scale preparation for preclinical studies?

Basic Research Question

  • Byproduct Identification :
    • LC-MS detects dimerization byproducts (e.g., disulfide formation at the sulfanyl group) .
  • Mitigation Strategies :
    • Inert Atmosphere : Use N₂ or Ar to prevent oxidation during sulfanyl group introduction.
    • Column Chromatography : Silica gel purification with gradient elution (hexane:ethyl acetate 70:30 → 50:50) removes polar impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.